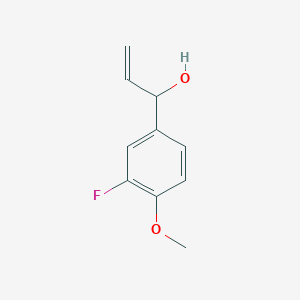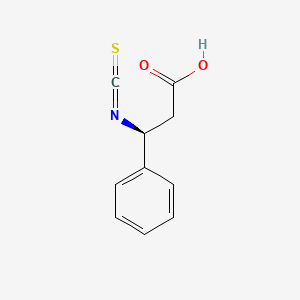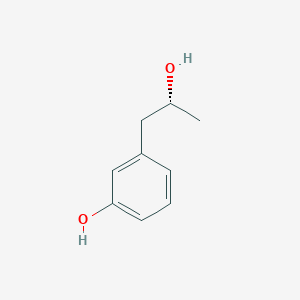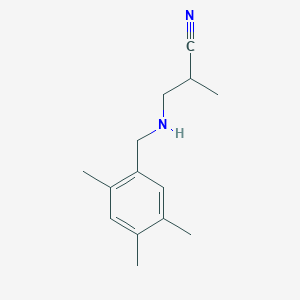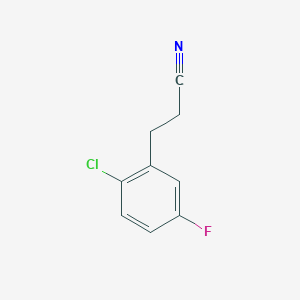
3-(2-Chloro-5-fluorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClFN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further substituted with a 2-chloro-5-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluorophenyl)propanenitrile typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:
2-Chloro-5-fluorobenzyl chloride+AcrylonitrileK2CO3,DMFthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-5-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 3-(2-azido-5-fluorophenyl)propanenitrile.
Reduction: Formation of 3-(2-chloro-5-fluorophenyl)propanamine.
Oxidation: Formation of oxidized phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)propanenitrile
- 2-(3-Chloro-2-fluorophenyl)propanenitrile
- 3-(2-Chloro-5-fluorophenoxy)propanenitrile
Uniqueness
3-(2-Chloro-5-fluorophenyl)propanenitrile is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H7ClFN |
|---|---|
Peso molecular |
183.61 g/mol |
Nombre IUPAC |
3-(2-chloro-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6H,1-2H2 |
Clave InChI |
OJFGNAXYHDBYFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


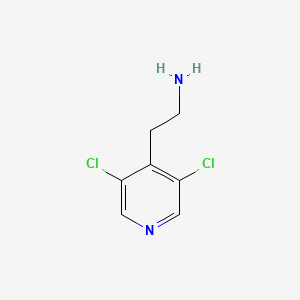
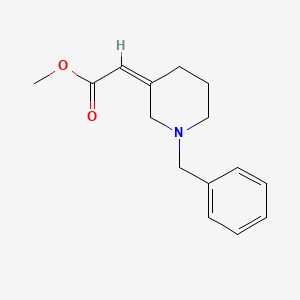
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)
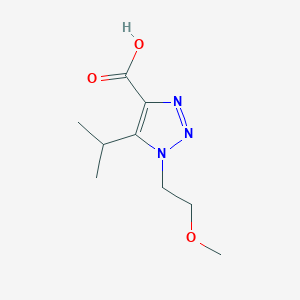
![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
